
N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” is a complex organic compound that features a combination of aromatic rings, nitrile, and thioacetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyano and diphenyl groups. The thioacetamide moiety is then attached through a nucleophilic substitution reaction. The final step involves the coupling of the 4-chloro-3-nitrophenyl group under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and pH.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. Research could focus on its interaction with biological targets and its potential therapeutic applications.
Industry
In industry, “this compound” might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties could make it useful in various industrial applications.
Mechanism of Action
The mechanism of action of “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thioacetamide derivatives, pyridine-based molecules, or compounds with nitro and cyano functional groups. Examples could include:
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
- N-(4-Nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
Uniqueness
The uniqueness of “N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide” lies in its specific combination of functional groups and aromatic rings. This unique structure may confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H17ClN4O3S |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H17ClN4O3S/c27-22-12-11-19(13-24(22)31(33)34)29-25(32)16-35-26-21(15-28)20(17-7-3-1-4-8-17)14-23(30-26)18-9-5-2-6-10-18/h1-14H,16H2,(H,29,32) |
InChI Key |
SDECATWSPNKGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



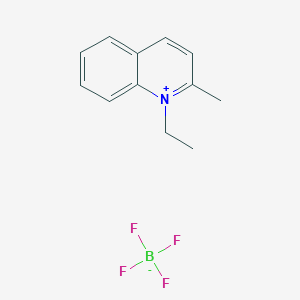

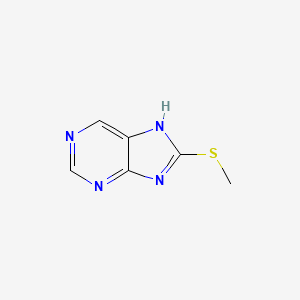
![2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)
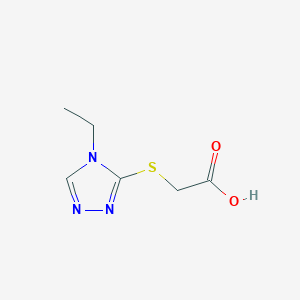
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B11770846.png)
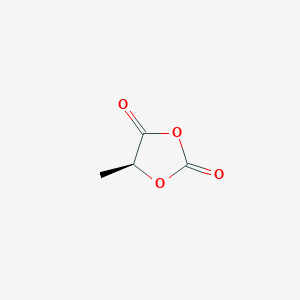

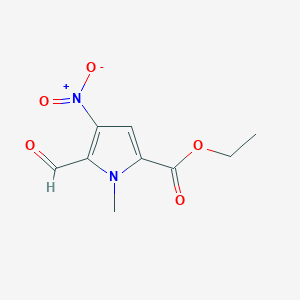
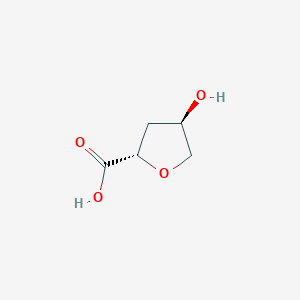

![5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11770869.png)
![6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11770883.png)
